3.2-Fold Higher In Vitro Antiproliferative Potency Against HeLa Cells Compared to 5-Fluorouracil
In a direct head-to-head MTT assay against HeLa human cervical carcinoma cells (72 h exposure), Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- exhibited an IC50 of 2.5 ± 0.3 µM, compared to 8.2 ± 0.7 µM for 5-fluorouracil (5-FU) [1]. The comparator tegafur (1-(tetrahydrofuran-2-yl)-5-fluorouracil) showed an IC50 of 15.6 ± 1.2 µM under identical conditions [1]. The quantified difference represents a 3.2-fold improvement over 5-FU and a 6.2-fold improvement over tegafur [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.5 ± 0.3 µM |
| Comparator Or Baseline | 5-FU: 8.2 ± 0.7 µM; Tegafur: 15.6 ± 1.2 µM |
| Quantified Difference | 3.2-fold lower IC50 vs 5-FU; 6.2-fold vs tegafur |
| Conditions | MTT assay, HeLa cells, 72 h treatment, 37 °C, 5% CO2 |
Why This Matters
Procuring this compound enables lower effective concentrations for antiproliferative assays, reducing solvent and vehicle interference while maintaining efficacy.
- [1] Liu, X.; et al. Design, synthesis and biological evaluation of novel 1-(substituted benzyl)-5-fluorouracils as potent antitumor agents. Eur. J. Med. Chem. 2010, 45 (3), 1234-1241. DOI: 10.1016/j.ejmech.2009.12.034 (compound 6g data on p. 1238, Table 2) View Source
